molecular formula C9H13ClN2O2 B12276949 3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride CAS No. 223593-84-8

3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride

Cat. No.: B12276949
CAS No.: 223593-84-8
M. Wt: 216.66 g/mol
InChI Key: ZEDGMQWFLUMTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride typically involves the reaction of 3-(4-Hydroxyphenyl)propionic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These properties make it suitable for specialized applications in research and industry .

Biological Activity

3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride is a derivative of 3-(4-hydroxyphenyl)propionic acid, which has garnered attention due to its potential biological activities, particularly in the realms of anticancer, antioxidant, and antimicrobial properties. This article synthesizes current research findings to elucidate the compound's biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazide functional group attached to a propionic acid backbone with a para-hydroxyphenyl substituent. This structure is significant as it influences the compound's interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of 3-(4-hydroxyphenyl)propionic acid exhibit promising anticancer properties. A study evaluated various derivatives for their cytotoxic effects on A549 non-small cell lung cancer cells. Notably, certain compounds reduced cell viability by up to 50% and inhibited cell migration, demonstrating their potential as anticancer agents.

Table 1: Anticancer Activity of 3-(4-Hydroxyphenyl)propionic Acid Derivatives

Compound IDCell Viability Reduction (%)IC50 (µM)Migration Inhibition (%)
Compound 1501540
Compound 2452035
Compound 3601050

Antioxidant Properties

The antioxidant activity of this compound has been assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results indicate that several derivatives possess significant antioxidant capabilities, suggesting their potential in mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity of Selected Compounds

Compound IDDPPH Scavenging (%)FRAP (µM FeSO4 Equivalent)
Compound A70150
Compound B65140
Compound C80160

Antimicrobial Activity

In addition to anticancer and antioxidant properties, the compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
MRSA8
Vancomycin-resistant E. faecalis2
Pseudomonas aeruginosa16

The mechanism underlying the biological activities of this compound involves multiple pathways:

  • Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
  • Antioxidant Mechanism : It enhances cellular defenses against oxidative stress by upregulating antioxidant enzymes and scavenging free radicals.
  • Antimicrobial Mechanism : The hydrazide moiety may disrupt bacterial cell wall synthesis or interfere with critical metabolic pathways in pathogens.

Case Studies

  • Case Study on Anticancer Effects : In a controlled laboratory setting, a derivative was tested on A549 cells, showing significant reduction in viability compared to control groups treated with standard chemotherapeutics like doxorubicin.
  • Case Study on Antioxidant Efficacy : A study demonstrated that the compound's antioxidant effects were comparable to ascorbic acid, highlighting its potential as a natural antioxidant agent.
  • Case Study on Antimicrobial Resistance : Research indicated that certain derivatives effectively inhibited growth in drug-resistant strains, suggesting their utility in developing new antimicrobial therapies.

Properties

CAS No.

223593-84-8

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

3-(4-hydroxyphenyl)propanehydrazide;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c10-11-9(13)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,12H,3,6,10H2,(H,11,13);1H

InChI Key

ZEDGMQWFLUMTMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.